4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic aromatic compounds. The official IUPAC name is 4-[(2,6-dimethylpiperidin-1-yl)methyl]aniline, which precisely describes the structural connectivity and substitution pattern. This nomenclature system identifies the primary aniline framework as the parent structure, with the piperidine substituent designated as a side chain attachment at the para position relative to the amino group.
The compound is registered under Chemical Abstracts Service number 328289-91-4, providing a unique identifier for database searches and regulatory documentation. The PubChem database assigns this compound the identifier CID 3153997, facilitating cross-referencing across multiple chemical information systems. Alternative systematic names include 4-((2,6-Dimethylpiperidin-1-yl)methyl)aniline and this compound, which represent equivalent structural descriptions using different nomenclature conventions.
The molecular formula C₁₄H₂₂N₂ indicates the presence of fourteen carbon atoms, twenty-two hydrogen atoms, and two nitrogen atoms, yielding a molecular weight of 218.34 grams per mole. The empirical formula reveals a relatively high hydrogen-to-carbon ratio characteristic of saturated aliphatic ring systems combined with aromatic structures. The presence of two nitrogen atoms reflects the dual amine functionalities inherent in both the aniline and piperidine components of the molecular architecture.
Structural identification codes include the InChI representation InChI=1S/C14H22N2/c1-11-4-3-5-12(2)16(11)10-13-6-8-14(15)9-7-13/h6-9,11-12H,3-5,10,15H2,1-2H3 and the corresponding InChIKey OXTPGYNBWHJWOR-UHFFFAOYSA-N. These standardized identifiers enable precise molecular structure communication across computational chemistry platforms and facilitate automated structure-activity relationship analyses.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits a complex three-dimensional architecture characterized by the interaction between the rigid aromatic benzene ring and the flexible piperidine cycle. The SMILES notation CC1CCCC(N1Cc1ccc(cc1)N)C provides a computational representation of the atomic connectivity, revealing the methylene bridge that links the piperidine nitrogen to the para position of the aniline ring. This structural arrangement creates significant conformational flexibility around the methylene linker, allowing for multiple spatial orientations of the piperidine ring relative to the aromatic plane.
The piperidine ring adopts a chair conformation as the most thermodynamically stable arrangement, with the two methyl substituents at positions 2 and 6 occupying equatorial positions to minimize steric interactions. This conformational preference is consistent with established principles of cyclohexane stereochemistry, where equatorial substitution reduces unfavorable 1,3-diaxial interactions. The nitrogen atom of the piperidine ring exhibits sp³ hybridization with a pyramidal geometry, and the lone pair of electrons contributes to the basicity of the molecule.
Three-dimensional conformational analysis indicates that the compound can exist in multiple low-energy conformations due to rotation around the C-N bond connecting the methylene bridge to the piperidine nitrogen. Computational modeling suggests that the most stable conformations involve orientations where the piperidine ring is positioned to minimize steric clashes between the methyl substituents and the aromatic ring. The methylene bridge introduces additional conformational flexibility, allowing the piperidine ring to adopt various spatial relationships with respect to the aniline moiety.
The aromatic aniline component maintains planarity consistent with benzene ring geometry, with the amino group exhibiting slight pyramidalization due to the lone pair on nitrogen. The para-substitution pattern ensures that the methylene bridge attachment does not significantly perturb the electronic structure of the aromatic system, preserving the characteristic electron-donating properties of the aniline functionality.
X-ray Crystallographic Studies and Solid-State Arrangement
While specific X-ray crystallographic data for this compound was not identified in the available literature, comparative analysis with structurally related compounds provides insights into probable solid-state arrangements. Related aniline derivatives containing piperidine substituents typically exhibit intermolecular hydrogen bonding patterns that influence crystal packing and molecular orientation. The presence of both primary amine functionality in the aniline moiety and tertiary amine character in the piperidine ring creates multiple sites for potential hydrogen bond formation.
Crystallographic studies of analogous compounds, such as 2-[2-(pyridin-3-yl)diazen-1-yl]aniline, demonstrate that aniline derivatives frequently adopt planar or near-planar conformations in the solid state, with intermolecular N-H···N hydrogen bonding playing a crucial role in crystal stabilization. The hydrogen bonding geometry in such systems typically involves N···H distances of approximately 2.1-2.2 Angstroms and N-H···N angles ranging from 150-170 degrees, indicating moderately strong intermolecular interactions.
The solid-state arrangement of this compound likely involves the formation of hydrogen-bonded chains or networks, where the primary amino group of the aniline moiety serves as both hydrogen bond donor and acceptor. The piperidine nitrogen, being tertiary and sterically hindered by the adjacent methyl groups, would primarily function as a hydrogen bond acceptor rather than a donor. This asymmetric hydrogen bonding capability could lead to the formation of linear chain structures or more complex three-dimensional networks depending on the specific geometric constraints imposed by the molecular conformation.
Predicted crystal packing would likely exhibit a herringbone-like arrangement common to substituted anilines, where aromatic rings of adjacent molecules adopt non-parallel orientations to maximize π-π interactions while accommodating the bulky piperidine substituents. The methyl groups on the piperidine ring would likely occupy positions that minimize intermolecular steric repulsion, potentially leading to layer-like arrangements in the crystal structure.
Comparative Analysis with Piperidine-Based Structural Analogues
Comparative structural analysis with related piperidine-containing aniline derivatives reveals important structure-property relationships within this class of compounds. The unsubstituted analogue 4-(Piperidin-1-ylmethyl)aniline (CAS 29608-05-7) provides a baseline for understanding the impact of methyl substitution on the piperidine ring. This simpler compound, with molecular formula C₁₂H₁₈N₂ and molecular weight 190.28 grams per mole, demonstrates how the addition of two methyl groups in the 2,6-positions increases both molecular weight and structural complexity.
The structural comparison extends to 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]aniline, which shares the same molecular formula C₁₄H₂₂N₂ but differs in the substitution pattern. This isomeric relationship illustrates how the position of methyl substituents significantly influences molecular geometry and potential biological activity. The 4-methylpiperidin-1-yl variant places a single methyl group at the 4-position of the piperidine ring, creating a different conformational profile compared to the 2,6-dimethyl substitution pattern of the target compound.
Analysis of 4-(Piperidin-1-yl)aniline (CAS 2359-60-6) provides insight into direct ring attachment versus methylene-bridged systems. This compound, with molecular formula C₁₁H₁₆N₂, exhibits direct connectivity between the piperidine nitrogen and the aromatic ring, eliminating the conformational flexibility introduced by the methylene bridge. The comparative analysis demonstrates how the methylene linker in this compound provides additional degrees of freedom that may influence molecular recognition and binding properties.
The structural relationship with 2,6-Dimethylpiperidin-4-one (CAS 45717-87-1) highlights the importance of the nitrogen oxidation state and ring saturation. This ketone derivative, with molecular formula C₇H₁₃NO, represents a partially oxidized version of the piperidine ring system, demonstrating how functional group modifications can dramatically alter molecular properties while maintaining the core ring structure. The comparison emphasizes the significance of the fully reduced piperidine ring in the target compound for maintaining its structural integrity and chemical stability.
Table 1: Comparative Structural Parameters of Piperidine-Based Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Features |
|---|---|---|---|---|
| This compound | C₁₄H₂₂N₂ | 218.34 | 328289-91-4 | 2,6-dimethyl substitution, methylene bridge |
| 4-(Piperidin-1-ylmethyl)aniline | C₁₂H₁₈N₂ | 190.28 | 29608-05-7 | Unsubstituted piperidine, methylene bridge |
| 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]aniline | C₁₄H₂₂N₂ | 218.34 | Not specified | 4-methyl substitution, methylene bridge |
| 4-(Piperidin-1-yl)aniline | C₁₁H₁₆N₂ | 176.26 | 2359-60-6 | Direct ring attachment |
| 2,6-Dimethylpiperidin-4-one | C₇H₁₃NO | 127.18 | 45717-87-1 | Ketone functionality, no aniline moiety |
This comparative framework demonstrates that this compound represents a structurally sophisticated member of the piperidine-aniline family, combining multiple design elements that influence its three-dimensional architecture and potential intermolecular interactions. The 2,6-dimethyl substitution pattern provides steric protection for the piperidine nitrogen while maintaining conformational flexibility through the methylene bridge connection to the aromatic system.
Properties
IUPAC Name |
4-[(2,6-dimethylpiperidin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11-4-3-5-12(2)16(11)10-13-6-8-14(15)9-7-13/h6-9,11-12H,3-5,10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTPGYNBWHJWOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390034 | |
| Record name | 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328289-91-4 | |
| Record name | 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2,6-Dimethylpiperidine
- Starting from 2,6-Dimethylpiperidine: Commercially available or synthesized 2,6-dimethylpiperidine serves as the core scaffold. It can be prepared by cyclization methods described above or by reduction of corresponding piperidine precursors.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Preparation of 2,6-dimethylpiperidine | Cyclization of appropriate amino alcohols or via palladium-catalyzed allylic amination | Formation of 2,6-dimethylpiperidine ring |
| 2. Alkylation of piperidine nitrogen | Reaction with 4-aminobenzyl chloride or 4-aminobenzaldehyde + reducing agent (e.g., NaBH3CN) | Formation of this compound |
Analytical and Research Findings
Yields and Purity: The palladium-catalyzed methods and organometallic cross-coupling approaches typically afford high yields (60-90%) and good stereochemical control, which is critical for biological activity.
Stereochemistry: The 2,6-dimethyl substitution pattern can influence the conformation of the piperidine ring, affecting the reactivity and selectivity of subsequent functionalization steps.
Reaction Optimization: Use of protecting groups on the phenylamine nitrogen during alkylation or reductive amination can improve selectivity and yield.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Radical 5-exo cyclization of aziridines | Aminoalcohols, sodium amide, tri-n-butyltin hydride, AIBN | Good for 5-methylene piperidines, radical-based | Requires handling of radical initiators, toxic reagents |
| Palladium-catalyzed allylic amination | Pd catalyst, allylic substrates, amines | High yield, stereoselective | Requires palladium catalyst, sensitive to amine nucleophilicity |
| Pd-TMM complex cycloaddition | Pd-TMM complex, aziridines | Excellent yields, stereoselective | Complex catalyst preparation |
| Organometallic cross-coupling from amino acids | Organozinc reagents, Pd catalyst | Enantiomerically pure products | Multi-step synthesis, sensitive reagents |
| Alkylation/reductive amination for phenylamine introduction | 4-aminobenzyl halides or aldehydes, reducing agents | Straightforward, versatile | Possible side reactions, need for protecting groups |
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
-
Therapeutic Agent Development :
- 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine has been investigated for its potential as a therapeutic agent targeting neurological disorders. Its ability to interact with specific biological targets makes it valuable in drug development processes aimed at treating conditions such as depression and anxiety.
-
Interaction Studies :
- Understanding how this compound interacts with various biological systems is crucial. Research indicates that it may modulate neurotransmitter systems, which could lead to the development of new treatments for psychiatric disorders.
- Structure-Activity Relationship (SAR) Studies :
Case Study 1: Neurological Effects
A study focused on the interaction of this compound with equilibrative nucleoside transporters (ENTs) revealed its potential as an inhibitor of ENT2. This inhibition could influence adenosine signaling pathways, which are critical in pain modulation and neuroprotection .
Case Study 2: Inhibition of Neutral Sphingomyelinase
Another research investigation highlighted the compound's role in inhibiting neutral sphingomyelinase-2 (nSMase2), a critical regulator in the biogenesis of extracellular vesicles. The inhibition demonstrated protective effects in cellular models exposed to inflammatory stimuli, suggesting potential applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine
- 3-(2,6-Dimethyl-piperidin-1-yl)-propylamine
- 4-[2-(2,6-Dimethyl-piperidin-1-yl)-2-oxo-ethoxy]-benzoic acid
Uniqueness
4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine, with the molecular formula and a molecular weight of approximately 218.34 g/mol, is a compound of significant interest in medicinal chemistry. Its structure features a phenyl group linked to a piperidine moiety, which includes two methyl substitutions on the piperidine ring. This unique configuration contributes to its biological activity and potential therapeutic applications.
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine structure and subsequent functionalization to enhance biological activity. Common synthetic methods include nucleophilic substitutions and reductive aminations, which allow for modifications that can optimize its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
- Pharmacological Interactions : The compound has been studied for its interactions with various biological targets, making it a candidate for drug development.
- Neuropharmacology : Given its structural similarities to known psychoactive compounds, it has been evaluated for potential effects on neurotransmitter systems.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, warranting further investigation into its efficacy against specific cancer cell lines.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological systems. Key areas of focus include:
- Receptor Binding Affinity : The compound's affinity for various receptors has been assessed using radiolabeled ligand binding assays.
- Enzyme Inhibition : It has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.
Case Studies
A selection of case studies highlights the biological activity of the compound:
- Neurotransmitter Modulation : In vitro studies demonstrated that this compound could modulate serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.
- Anticancer Efficacy : In a study involving human cancer cell lines (e.g., HeLa and MOLT-4), the compound exhibited IC50 values indicating significant cytotoxicity, suggesting further exploration as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(2,6-Dimethyl-piperidin-1-yl)aniline | Similar piperidine structure | May exhibit different pharmacological properties |
| N,N-Dimethylbenzeneethanamine | Ethyl chain instead of piperidine | Different interaction profile with receptors |
| 4-(Piperidin-1-yl)aniline | Lacks methyl groups on the piperidine | Potentially different biological activity |
This table illustrates how slight variations in structure can lead to significant differences in biological activity and applications.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine, and how can structural purity be confirmed?
- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation of phenylamine precursors with 2,6-dimethylpiperidine derivatives. For purity confirmation, employ high-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 ratio, pH 4.6) to assess retention times and peak homogeneity . Single-crystal X-ray diffraction is recommended for structural validation, as demonstrated for analogous piperidine-containing compounds, ensuring accurate bond lengths and angles (e.g., mean C–C bond deviation ≤0.003 Å) .
Q. Which analytical techniques are optimal for characterizing the stability of this compound under varying pH conditions?
- Methodological Answer : Use accelerated stability studies with buffers spanning pH 3–9, monitored via HPLC-UV at 254 nm. For degradation product identification, couple with mass spectrometry (LC-MS/MS) to detect fragmentation patterns. Refer to pharmacopeial guidelines for buffer preparation (e.g., sodium acetate/acetic acid systems) to standardize experimental conditions .
Advanced Research Questions
Q. How does this compound interact with biological targets such as Nrf2, and what structural features drive potency?
- Methodological Answer : In vitro luciferase reporter assays in HEK293T cells can quantify Nrf2 activation. Compare the compound’s activity to structurally related phenylamine derivatives (e.g., (3,4-dimethyl)phenylamine). Dimethyl substitutions on the phenyl ring enhance lipophilicity and steric interactions, potentially improving binding to Keap1, a negative regulator of Nrf2. Dose-response curves (0.1–50 μM) and molecular docking simulations are critical for validating structure-activity relationships (SAR) .
Q. What strategies are effective for modifying the piperidine moiety to enhance metabolic stability without compromising bioactivity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., sulfonamide) at the piperidine nitrogen to reduce cytochrome P450-mediated oxidation. Assess metabolic stability using liver microsome assays (human/rat) and compare half-life (t₁/₂) values. For bioactivity retention, maintain the 2,6-dimethyl configuration, which restricts conformational flexibility and preserves target engagement .
Q. How should researchers design experiments to resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer : Conduct systematic SAR studies with controlled variables (e.g., substituent position, stereochemistry). Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based functional assays) to validate target specificity. Cross-reference crystallographic data to rule out polymorphic effects on activity .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Apply quantitative structure-property relationship (QSPR) models using descriptors like logP, polar surface area, and hydrogen-bond donors. Validate predictions with in vivo pharmacokinetic studies in rodent models, focusing on oral bioavailability and brain penetration. Molecular dynamics simulations can further elucidate blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
